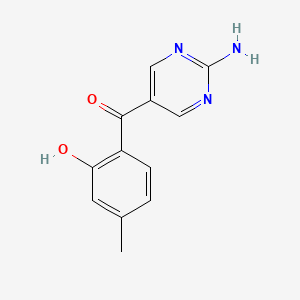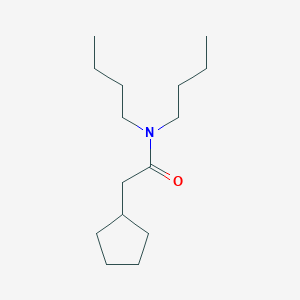![molecular formula C13H26O2S B14348658 2-[(Decane-1-sulfinyl)methyl]oxirane CAS No. 93248-03-4](/img/structure/B14348658.png)
2-[(Decane-1-sulfinyl)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Decane-1-sulfinyl)methyl]oxirane is an organic compound that features both an oxirane (epoxide) ring and a sulfoxide group. The presence of these functional groups makes it a versatile compound in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Decane-1-sulfinyl)methyl]oxirane typically involves the reaction of decane-1-sulfinyl chloride with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Decane-1-sulfinyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced to a sulfide.
Nucleophilic Substitution: The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Nucleophilic Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Nucleophilic Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Decane-1-sulfinyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(Decane-1-sulfinyl)methyl]oxirane involves the reactivity of its functional groups. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The sulfoxide group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Octane-1-sulfinyl)methyl]oxirane
- 2-[(Dodecane-1-sulfinyl)methyl]oxirane
- 2-[(Hexane-1-sulfinyl)methyl]oxirane
Uniqueness
2-[(Decane-1-sulfinyl)methyl]oxirane is unique due to its specific chain length and the combination of functional groups
Propiedades
Número CAS |
93248-03-4 |
|---|---|
Fórmula molecular |
C13H26O2S |
Peso molecular |
246.41 g/mol |
Nombre IUPAC |
2-(decylsulfinylmethyl)oxirane |
InChI |
InChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-10-16(14)12-13-11-15-13/h13H,2-12H2,1H3 |
Clave InChI |
NCVOXNBJICJWRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCS(=O)CC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


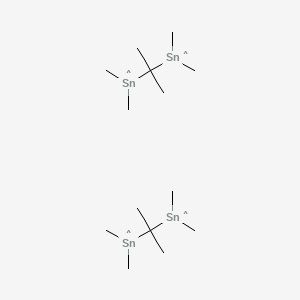
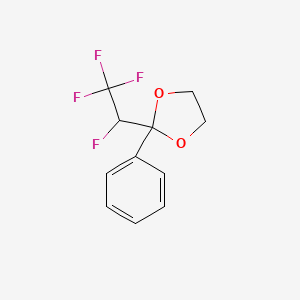
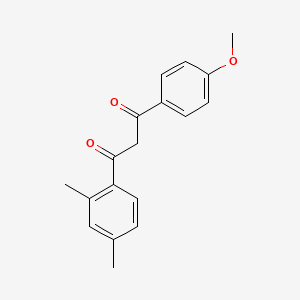
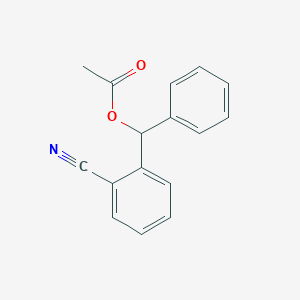
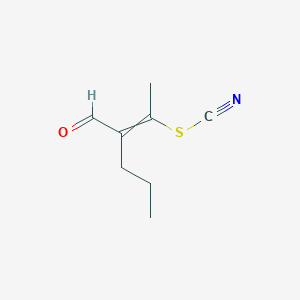
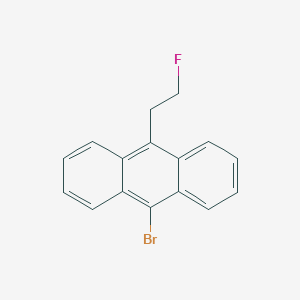
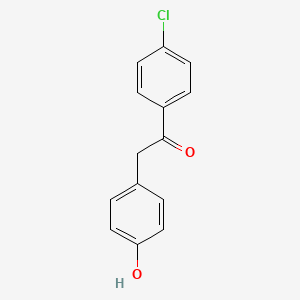
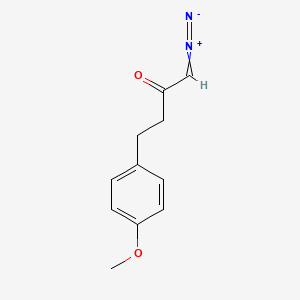
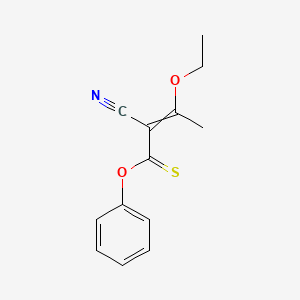
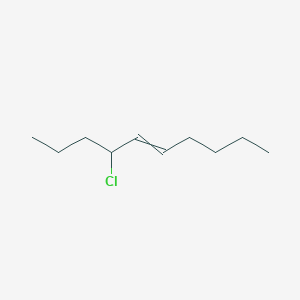
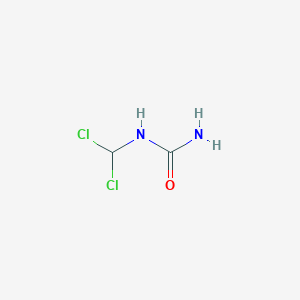
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
